molecular formula C10H13BO2 B14023134 (4-Cyclopropyl-3-methylphenyl)boronic acid

(4-Cyclopropyl-3-methylphenyl)boronic acid

Cat. No.: B14023134
M. Wt: 176.02 g/mol
InChI Key: CHKMSTFLPDHNEU-UHFFFAOYSA-N
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Description

(4-Cyclopropyl-3-methylphenyl)boronic acid is an organoboron compound with the molecular formula C10H13BO2. It is characterized by a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl and a methyl group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (4-Cyclopropyl-3-methylphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (4-Cyclopropyl-3-methylphenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phenols.

    Reduction: Reduction reactions can convert it into the corresponding hydrocarbons.

    Substitution: It participates in substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

  • (3-Methylphenyl)boronic acid
  • p-Tolylboronic acid
  • Cyclopropylboronic acid

Comparison: (4-Cyclopropyl-3-methylphenyl)boronic acid is unique due to the presence of both cyclopropyl and methyl groups on the phenyl ring. This structural feature can influence its reactivity and selectivity in chemical reactions compared to other boronic acids .

Properties

Molecular Formula

C10H13BO2

Molecular Weight

176.02 g/mol

IUPAC Name

(4-cyclopropyl-3-methylphenyl)boronic acid

InChI

InChI=1S/C10H13BO2/c1-7-6-9(11(12)13)4-5-10(7)8-2-3-8/h4-6,8,12-13H,2-3H2,1H3

InChI Key

CHKMSTFLPDHNEU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2CC2)C)(O)O

Origin of Product

United States

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